molecular formula C8H5BrClN B11875080 4-Bromo-3-chloro-5-methylbenzonitrile CAS No. 1416351-73-9

4-Bromo-3-chloro-5-methylbenzonitrile

Cat. No.: B11875080
CAS No.: 1416351-73-9
M. Wt: 230.49 g/mol
InChI Key: NEVBDDIQAFVQBW-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-methylbenzonitrile typically involves the bromination and chlorination of 5-methylbenzonitrile. A common method includes the following steps:

    Bromination: 5-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol for methoxylation.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: 4-Methoxy-3-chloro-5-methylbenzonitrile.

    Reduction: 4-Bromo-3-chloro-5-methylbenzylamine.

    Oxidation: 4-Bromo-3-chloro-5-methylbenzoic acid.

Scientific Research Applications

4-Bromo-3-chloro-5-methylbenzonitrile is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: It is explored for its potential use in the development of new therapeutic agents.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-methylbenzonitrile depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the nitrile group allows it to interact with nucleophilic sites on proteins, while the halogen atoms can enhance its binding affinity through halogen bonding.

Comparison with Similar Compounds

    4-Bromo-3-methylbenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chloro-5-methylbenzonitrile: Lacks the bromine atom, affecting its reactivity and binding properties.

    4-Chloro-3-bromobenzonitrile: Similar structure but different substitution pattern, leading to different reactivity.

Uniqueness: 4-Bromo-3-chloro-5-methylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and binding properties. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

1416351-73-9

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

4-bromo-3-chloro-5-methylbenzonitrile

InChI

InChI=1S/C8H5BrClN/c1-5-2-6(4-11)3-7(10)8(5)9/h2-3H,1H3

InChI Key

NEVBDDIQAFVQBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C#N

Origin of Product

United States

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